4-Aminomethyl-1-diphenylmethylpiperidine
Description
4-Aminomethyl-1-diphenylmethylpiperidine is a piperidine derivative featuring an aminomethyl group at the 4-position and a diphenylmethyl substituent at the 1-position. Piperidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to interact with biological targets .
Properties
Molecular Formula |
C19H24N2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(1-benzhydrylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C19H24N2/c20-15-16-11-13-21(14-12-16)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15,20H2 |
InChI Key |
DYONLEXUFWZEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Anilino-1-Boc-piperidine
Piperidine, 4-(phenylmethyl)-
- Structure : Contains a phenylmethyl (benzyl) group at the 4-position.
- Properties : CAS 31252-42-3; molecular formula C₁₂H₁₇N; molecular weight 175.27 g/mol .
- Comparison: The diphenylmethyl group in 4-Aminomethyl-1-diphenylmethylpiperidine introduces greater hydrophobicity and steric hindrance compared to the single phenylmethyl substituent, which may influence solubility and metabolic stability.
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride
- Structure: Includes a methyl group at the 1-position and a ketone at the 2-position, with an aminomethyl group at the 4-position.
- Applications : Utilized in pharmaceuticals and agrochemicals; molecular weight 215.12 g/mol, purity ≥95% .
Data Table: Comparative Analysis of Piperidine Derivatives
Research Findings and Functional Insights
- Synthetic Pathways: Analogs like 4-Anilino-1-Boc-piperidine emphasize the use of protecting groups (e.g., Boc) for amine stability during multi-step synthesis . The diphenylmethyl group in the target compound may require specialized coupling reagents or catalysis due to steric challenges.
- Pharmacological Potential: Piperidine derivatives with aromatic substituents (e.g., diphenylmethyl) often exhibit enhanced binding to CNS targets, as seen in opioid precursors . However, increased lipophilicity may reduce aqueous solubility, necessitating formulation adjustments.
- Safety Profiles: Piperidine, 4-(phenylmethyl)-, has documented safety protocols for inhalation and handling , suggesting that bulkier analogs like this compound may require stricter safety measures due to higher molecular complexity.
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